Acetic acid, (dodecyloxy)-

Description

Overview of Ether Carboxylic Acids in Contemporary Chemistry

Ether carboxylic acids are a class of organic compounds characterized by the presence of both an ether linkage (-O-) and a carboxyl functional group (-COOH) within the same molecule. masterorganicchemistry.comlibretexts.org The carboxyl group consists of a carbonyl (C=O) and a hydroxyl (-OH) group, and it confers acidic properties to the molecule, allowing it to donate a proton. libretexts.orgwikipedia.org The presence of the hydroxyl group also enables these molecules to participate in hydrogen bonding, which influences their physical properties like boiling point and solubility. masterorganicchemistry.comyoutube.com

In contemporary chemistry, these bifunctional molecules are valuable as intermediates and building blocks in organic synthesis. Researchers have explored various methods for their synthesis, including the reaction of ethers with carbon dioxide and hydrogen, showcasing novel strategies for CO2 transformation. researchgate.netnih.gov The dual functionality allows for a wide range of chemical modifications. The carboxylic acid group can undergo reactions typical of its class, such as esterification (reaction with an alcohol) or neutralization with a base to form a salt. youtube.comsmolecule.com This reactivity is utilized in applications like surface functionalization, where ether carboxylic acids can be covalently bonded to polymer surfaces to introduce new chemical properties. tandfonline.com

Structural Context and Nomenclature of Acetic Acid, (dodecyloxy)-

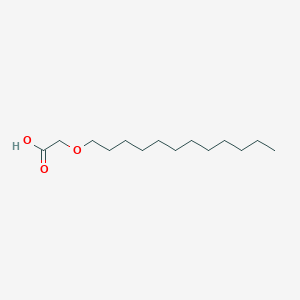

Acetic acid, (dodecyloxy)- is a specific example of an ether carboxylic acid. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-(dodecyloxy)acetic acid . guidechem.com The structure is derived from acetic acid (CH3COOH), where one hydrogen atom on the methyl group (the alpha-carbon) is substituted with a dodecyloxy group. The dodecyloxy group consists of a twelve-carbon alkyl chain (dodecyl group) linked via an oxygen atom.

This structure imparts a distinct amphiphilic character to the molecule, with the long dodecyl chain forming a nonpolar, hydrophobic tail and the carboxylic acid group acting as a polar, hydrophilic head. smolecule.com

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 6064-75-1 guidechem.comepa.gov |

| Molecular Formula | C14H28O3 guidechem.comepa.gov |

| Molecular Weight | 244.375 g/mol guidechem.com |

| Common Synonyms | (dodecyloxy)acetic acid, DODECYLOXY-ACETIC ACID guidechem.com |

Significance of Long-Chain Ether Carboxylic Acids in Academic Inquiry

The significance of long-chain ether carboxylic acids like Acetic acid, (dodecyloxy)- in academic research stems primarily from their amphiphilic nature. The combination of a substantial hydrophobic chain and a hydrophilic head group makes them effective surfactants and emulsifiers. smolecule.com This molecular architecture is a subject of significant academic inquiry for its ability to self-assemble in solutions, forming structures like micelles or layers at interfaces.

Research into related long-chain ether compounds, such as alkyl glycidyl ethers, highlights their importance as monomers for creating advanced amphiphilic polymers. nih.gov These polymers are investigated for a wide range of applications, including the formation of supramolecular hydrogels, viscosity enhancement in aqueous solutions, and use as polymeric surfactants. nih.gov The ability to precisely control the hydrophilic-lipophilic balance by tailoring the length of the alkyl chain makes these molecules highly versatile for fundamental studies in surface science and materials chemistry. nih.gov Therefore, Acetic acid, (dodecyloxy)- and similar long-chain ether carboxylic acids serve as model compounds for investigating interfacial phenomena and as building blocks for novel functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6064-75-1 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

2-dodecoxyacetic acid |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(15)16/h2-13H2,1H3,(H,15,16) |

InChI Key |

RFLZOPFYDJEUDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCC(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies for Acetic Acid, Dodecyloxy

Established Methodologies for Dodecyloxyacetic Acid Synthesis

The synthesis of dodecyloxyacetic acid, a long-chain ether carboxylic acid, is primarily achieved through well-established organic reactions. These methods are valued for their reliability and adaptability in producing both the target compound and its analogues.

The most prevalent and straightforward method for synthesizing dodecyloxyacetic acid is the Williamson ether synthesis. wikipedia.orgtcichemicals.commasterorganicchemistry.com This classic organic reaction involves the nucleophilic substitution of a halide ion from a halogenated acetic acid derivative by an alkoxide ion. wikipedia.orgbyjus.com The process typically follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide performs a backside attack on the carbon atom bonded to the halogen. wikipedia.orglibretexts.org

The synthesis is generally carried out in two main steps:

Formation of the Alkoxide: Dodecyl alcohol (1-dodecanol) is treated with a strong base to form the corresponding dodecyloxide anion. Common bases used for this deprotonation include sodium hydride (NaH), potassium hydride (KH), or an alkali metal like sodium. tcichemicals.combyjus.com The choice of base and solvent is crucial; for instance, when using sodium hydride, a polar aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) is often employed. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution: The generated dodecyloxide ion then acts as a nucleophile, reacting with a halogenated acetic acid derivative, most commonly sodium chloroacetate or ethyl chloroacetate. The alkoxide displaces the chloride ion, forming the ether linkage and yielding the sodium salt of dodecyloxyacetic acid or its ethyl ester, respectively. If the ester is formed, a subsequent hydrolysis step is required to obtain the final carboxylic acid.

Subsequent acidification of the resulting sodium dodecyloxyacetate yields the desired product, Acetic acid, (dodecyloxy)-. The Williamson ether synthesis is highly effective for primary alkyl halides, making the reaction between a primary alcohol (dodecanol) and a primary halide (chloroacetic acid derivative) particularly efficient. wikipedia.orgmasterorganicchemistry.com

While the Williamson ether synthesis remains the principal method, other routes have been explored. Innovations often focus on improving reaction conditions, increasing yields, and employing more environmentally benign catalysts. One alternative approach involves phase-transfer catalysis (PTC). In this method, a phase-transfer catalyst (such as a quaternary ammonium salt) facilitates the reaction between the dodecyl alcohol (in an organic phase) and the sodium salt of chloroacetic acid (in an aqueous phase). This technique can simplify the procedure and avoid the need for anhydrous conditions or strong, hazardous bases like sodium hydride.

Another approach involves the direct catalytic etherification of dodecanol (B89629) with derivatives of glycolic acid under specific catalytic conditions, although this is less common than the Williamson synthesis.

Preparation of Isotopic Variants for Mechanistic Probes (e.g., Deuterated Dodecyloxyacetic Acid)

Isotopically labeled compounds, such as deuterated dodecyloxyacetic acid, are invaluable tools for studying reaction mechanisms and metabolic pathways. The synthesis of these variants can be achieved through several methods.

One common strategy is to use deuterated starting materials. For instance, deuterated dodecyl alcohol could be used in the Williamson ether synthesis with standard chloroacetic acid. Alternatively, a deuterated chloroacetic acid derivative could be reacted with standard dodecanol. The specific position of the deuterium label depends on the choice of the deuterated precursor.

Another method involves direct hydrogen-deuterium (H-D) exchange on the final dodecyloxyacetic acid molecule. This can be accomplished by treating the compound with heavy water (D₂O) under high-temperature and high-pressure conditions, sometimes in the presence of an acid or base catalyst. google.com This method can lead to the exchange of labile protons, particularly the acidic proton of the carboxyl group and potentially the protons on the carbon adjacent to the ether oxygen. Metal-catalyzed hydrogenation using deuterium gas (D₂) is another technique that can be adapted for specific labeling patterns, though it is more applicable for introducing deuterium into unsaturated precursors.

Synthesis of Oligo(oxyethylene) Carboxylic Acid Analogues with Dodecyl Chains (C₁₂H₂₅(OCH₂CH₂)nOCH₂COOH, where n=0 to 5)

The synthesis of oligo(oxyethylene) carboxylic acid analogues involves a multi-step process that extends the hydrophilic chain between the dodecyl group and the carboxylic acid moiety. The general strategy involves two key stages: ethoxylation of the dodecyl alcohol followed by etherification.

Ethoxylation of Dodecyl Alcohol: 1-Dodecanol is first reacted with ethylene oxide in the presence of a catalyst (typically a base like sodium hydroxide or potassium hydroxide) to create a homologous series of dodecyl oligo(oxyethylene) alcohols (C₁₂H₂₅(OCH₂CH₂)nOH). The average number of oxyethylene units (n) can be controlled by the stoichiometry of the reactants.

Etherification: The resulting long-chain alcohol is then converted to the corresponding carboxylic acid using the Williamson ether synthesis, as described in section 2.1.1. The alcohol is deprotonated to form an alkoxide, which then reacts with a haloacetic acid derivative like sodium chloroacetate.

The structure of these analogues varies with the number of oxyethylene units, as detailed in the table below.

| n Value | Chemical Formula | Compound Name |

| 0 | C₁₂H₂₅OCH₂COOH | Acetic acid, (dodecyloxy)- |

| 1 | C₁₂H₂₅OCH₂CH₂OCH₂COOH | Acetic acid, 2-(dodecyloxy)ethoxy- |

| 2 | C₁₂H₂₅(OCH₂CH₂)₂OCH₂COOH | Acetic acid, 2-(2-(dodecyloxy)ethoxy)ethoxy- |

| 3 | C₁₂H₂₅(OCH₂CH₂)₃OCH₂COOH | Acetic acid, (poly(ethylene glycol) dodecyl ether)- |

| 4 | C₁₂H₂₅(OCH₂CH₂)₄OCH₂COOH | Acetic acid, (poly(ethylene glycol) dodecyl ether)- |

| 5 | C₁₂H₂₅(OCH₂CH₂)₅OCH₂COOH | Acetic acid, (poly(ethylene glycol) dodecyl ether)- |

Derivatization Reactions for Acetic Acid, (dodecyloxy)-

Derivatization involves chemically modifying a compound to alter its properties, often for analytical purposes. libretexts.org For dodecyloxyacetic acid, the primary site for derivatization is the carboxylic acid functional group. Such reactions are useful for improving detection in analytical techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). libretexts.orgnih.govddtjournal.comnih.gov

Esterification is a common derivatization reaction for carboxylic acids. libretexts.orgcerritos.edu The conversion of dodecyloxyacetic acid to its corresponding esters can be achieved through several methods.

Fischer Esterification: This is a classic acid-catalyzed esterification where the carboxylic acid is reacted with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.edumasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as a solvent helps to drive the reaction toward the formation of the ester. cerritos.edumasterorganicchemistry.com

Alkylation: Esters can also be formed through alkylation, where the carboxylic acid is treated with an alkylating agent like iodomethane (to form a methyl ester) or dimethyl sulfate. commonorganicchemistry.com

Carbodiimide-Mediated Coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol under mild conditions. nih.gov This method is particularly useful for substrates that are sensitive to acidic conditions. commonorganicchemistry.com

The table below shows potential ester products from the reaction of dodecyloxyacetic acid with various alcohols.

| Reactant Alcohol | Ester Product Name | Chemical Formula of Product |

| Methanol | Methyl (dodecyloxy)acetate | C₁₂H₂₅OCH₂COOCH₃ |

| Ethanol | Ethyl (dodecyloxy)acetate | C₁₂H₂₅OCH₂COOCH₂CH₃ |

| Propanol | Propyl (dodecyloxy)acetate | C₁₂H₂₅OCH₂COOCH₂CH₂CH₃ |

| Butanol | Butyl (dodecyloxy)acetate | C₁₂H₂₅OCH₂COOCH₂(CH₂)₂CH₃ |

Product Characterization: The resulting esters are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to identify the chemical structure by showing the connectivity of protons and carbons. The formation of an ester is confirmed by the appearance of new signals corresponding to the alkyl group of the alcohol and a shift in the signals of the protons and carbons near the carbonyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching band for the ester (typically around 1735-1750 cm⁻¹) confirms the reaction.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the ester, confirming its identity. nih.govddtjournal.com Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation patterns. nih.gov

Chromatography: Gas Chromatography (GC) and Liquid Chromatography (LC) are used to assess the purity of the synthesized ester.

Amidation Reactions and Amide Product Characterization

The conversion of Acetic acid, (dodecyloxy)- to its corresponding amides represents a significant class of chemical modifications. This transformation can be achieved through several established synthetic methodologies, primarily involving the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

Direct Amidation:

The direct condensation of a carboxylic acid with an amine to form an amide is a challenging transformation due to the formation of a stable and unreactive ammonium carboxylate salt. libretexts.org However, under high temperatures (typically above 100°C), this salt can undergo dehydration to yield the desired amide. libretexts.org This method is generally less favored due to the harsh conditions required.

Amidation via Acyl Chlorides:

A more common and efficient approach involves the conversion of Acetic acid, (dodecyloxy)- to its acyl chloride derivative, (dodecyloxy)acetyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to form the corresponding N-substituted (dodecyloxy)acetamide. libretexts.org A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct. libretexts.org

Amidation using Coupling Agents:

Modern organic synthesis frequently employs coupling agents to facilitate amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then readily attacked by an amine to furnish the amide product. This method is widely used in peptide synthesis and is applicable to a broad range of carboxylic acids and amines.

Illustrative Amidation Reactions of Acetic Acid, (dodecyloxy)-

The following table summarizes representative amidation reactions of Acetic acid, (dodecyloxy)- with various amines, illustrating the versatility of these synthetic methods. Please note that the following data is illustrative of typical outcomes for such reactions and is not based on experimentally reported results for this specific compound.

| Amine Reactant | Coupling Method | Product | Representative Yield (%) |

| Ammonia | Acyl Chloride | 2-(dodecyloxy)acetamide | 85-95 |

| Aniline | DCC | N-phenyl-2-(dodecyloxy)acetamide | 80-90 |

| Diethylamine | HATU | N,N-diethyl-2-(dodecyloxy)acetamide | 88-98 |

| Benzylamine | Acyl Chloride | N-benzyl-2-(dodecyloxy)acetamide | 82-92 |

Characterization of Amide Products:

The characterization of the resulting (dodecyloxy)acetamide derivatives would typically involve a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would confirm the presence of the dodecyloxy chain and the protons of the newly introduced substituent on the nitrogen atom. ¹³C NMR would show a characteristic signal for the amide carbonyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration for primary and secondary amides would also be observable.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the amide product and to provide information about its fragmentation pattern, further confirming its structure.

Other Functional Group Transformations of the Carboxylic Acid Moiety

Beyond amidation, the carboxylic acid group of Acetic acid, (dodecyloxy)- can be transformed into a variety of other functional groups, enhancing its utility in organic synthesis.

Esterification:

Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid), is a common method. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or the water formed is removed. masterorganicchemistry.com Alternatively, the conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with an alcohol, also yields the corresponding ester.

Reduction to an Alcohol:

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride are generally ineffective. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, followed by an acidic workup to yield 2-(dodecyloxy)ethanol. libretexts.org

Conversion to Acyl Chloride:

As mentioned in the context of amidation, Acetic acid, (dodecyloxy)- can be converted to (dodecyloxy)acetyl chloride. This transformation is a crucial step for activating the carboxylic acid towards reaction with a wide range of nucleophiles, not limited to amines. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are commonly employed for this purpose. organic-chemistry.org

Summary of Functional Group Transformations

The table below provides a summary of these key transformations of the carboxylic acid moiety of Acetic acid, (dodecyloxy)-. This data is representative of general synthetic transformations and is not based on specific experimental results for Acetic acid, (dodecyloxy)-.

| Transformation | Reagent(s) | Product |

| Esterification | Methanol, H₂SO₄ | Methyl (dodecyloxy)acetate |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ | 2-(dodecyloxy)ethanol |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | (dodecyloxy)acetyl chloride |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating Acetic acid, (dodecyloxy)- from starting materials, byproducts, and impurities, as well as for quantifying its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of carboxylic acids like Acetic acid, (dodecyloxy)-, which often have low volatility. nih.gov The method is highly versatile, allowing for the separation of compounds with a wide range of polarities. helixchrom.com

Method development for Acetic acid, (dodecyloxy)- typically employs reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. A C18 column is a common choice for this type of analysis. nih.gov The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile, with a modifier like formic acid or acetic acid. sielc.comsielc.com These modifiers help to control the ionization of the carboxylic acid group, ensuring good peak shape and retention. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

Detection can be achieved using several methods. While Acetic acid, (dodecyloxy)- lacks a strong chromophore for ultraviolet (UV) detection, it can be detected at low wavelengths (around 200-210 nm). sielc.commdpi.com For higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or, more commonly, a mass spectrometer is coupled with the HPLC system. helixchrom.comnih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18, 4.6 x 150 mm, 5 µm | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes the compound from the column by varying solvent strength. |

| Modifier | 0.1% Formic Acid | Suppresses ionization of the carboxyl group for better peak shape. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | Quantifies and identifies the eluting compound. |

Direct analysis of free carboxylic acids by Gas Chromatography (GC) is often challenging. The high polarity of the carboxyl group and the compound's relatively low volatility can lead to poor peak shapes (tailing) and low thermal stability, making quantification unreliable. colostate.edulmaleidykla.lt To overcome these issues, Acetic acid, (dodecyloxy)- must be converted into a more volatile and less polar derivative before GC analysis. libretexts.org

Common derivatization strategies for carboxylic acids fall into three main categories:

Alkylation (Esterification): This is the most frequent approach, where the carboxylic acid is converted into an ester, typically a methyl ester. colostate.edulibretexts.org This is achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like BF₃ or HCl. colostate.edu

Silylation: This reaction replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. lmaleidykla.lt The resulting TMS esters are significantly more volatile and thermally stable.

Acylation: This involves converting the hydroxyl part of the carboxyl group into an ester or other acyl derivative, which also increases volatility. researchgate.net

Once derivatized, the resulting compound can be readily analyzed on a standard low-polarity capillary column (e.g., polydimethylsiloxane-based phases) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. colostate.edu The choice of derivative can be optimized to achieve the best separation and resolution from other components in the mixture. semanticscholar.org

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopy is indispensable for confirming the molecular structure of a synthesized compound like Acetic acid, (dodecyloxy)-. Each technique provides unique information about the molecule's framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of Acetic acid, (dodecyloxy)- by mapping the carbon and hydrogen framework. Both ¹H and ¹³C NMR are used to provide complementary information.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Acetic acid, (dodecyloxy)-, distinct signals are expected for the terminal methyl group, the long methylene (B1212753) chain, the two methylene groups adjacent to the ether oxygen, and the acidic proton of the carboxyl group. netlify.apporegonstate.edu

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. compoundchem.com The spectrum for Acetic acid, (dodecyloxy)- would show signals for the terminal methyl carbon, the series of alkyl chain carbons, the two carbons flanking the ether oxygen, and the carbonyl carbon of the acid group, which appears significantly downfield. oregonstate.educhemistryconnected.com

| Assignment (Structure: CH₃(CH₂)₁₀CH₂-O-CH₂-COOH) | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| -COOH | ~10-12 (broad singlet) | ~175-180 |

| -O-CH₂ -COOH | ~4.1 (singlet) | ~66-68 |

| -(CH₂)₁₀-CH₂ -O- | ~3.5 (triplet) | ~71-73 |

| -(CH₂)₁₀ - | ~1.2-1.6 (multiplet) | ~22-32 |

| CH₃ - | ~0.9 (triplet) | ~14 |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. cam.ac.uk When coupled with a chromatographic inlet like HPLC or GC, it becomes a powerful tool for identifying compounds in complex mixtures. nih.gov

For Acetic acid, (dodecyloxy)- (Molecular Weight: 244.37 g/mol ), analysis via electrospray ionization (ESI) would typically be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 243.19. Analysis in positive mode could show the protonated molecule [M+H]⁺ at m/z 245.21 or adducts with sodium [M+Na]⁺.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides evidence for the compound's structure. Expected fragmentation pathways for the [M-H]⁻ ion of Acetic acid, (dodecyloxy)- would include cleavage at the ether linkage and characteristic losses from the alkyl chain.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of Acetic acid, (dodecyloxy)- is characterized by distinct absorption bands corresponding to the carboxylic acid, ether, and alkyl functionalities. libretexts.org

Key diagnostic peaks include:

A very broad O-H stretching band for the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. instanano.com

Sharp, strong C-H stretching bands from the long dodecyl chain just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

An intense C=O (carbonyl) stretching band from the carboxylic acid, which is one of the most prominent peaks in the spectrum, appearing around 1700-1725 cm⁻¹. libretexts.org

A C-O stretching band for the ether linkage, typically found in the 1150-1085 cm⁻¹ region.

A C-O stretch associated with the carboxylic acid group, usually observed between 1320-1210 cm⁻¹. libretexts.org

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 | O-H Stretch | Carboxylic Acid |

| 2960-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1725-1700 | C=O Stretch | Carboxylic Acid |

| 1320-1210 | C-O Stretch | Carboxylic Acid |

| 1150-1085 | C-O Stretch | Ether |

Electrochemical Methods for Compound Characterization (e.g., Voltammetry)

Electrochemical methods, particularly voltammetry, offer a sensitive and informative approach to characterizing molecules like Acetic acid, (dodecyloxy)- by probing their redox properties. Although specific voltammetric studies on Acetic acid, (dodecyloxy)- are not extensively documented in publicly available literature, the electrochemical behavior of related long-chain carboxylic acids and their derivatives provides a strong basis for understanding its potential characterization. nih.govocl-journal.org Voltammetric techniques, such as cyclic voltammetry (CV), can be employed to determine the oxidation and reduction potentials of the molecule, offering insights into its electronic structure and reactivity. libretexts.orgedaq.com

For a molecule like Acetic acid, (dodecyloxy)-, the primary electroactive moiety is the carboxylic acid group. libretexts.org The oxidation of the carboxylate group can be observed at a positive potential. The exact potential would be influenced by the solvent, pH, and the nature of the working electrode. mdpi.com The long dodecyl chain, while not directly electroactive, influences the molecule's behavior at the electrode-solution interface due to its hydrophobic nature and potential to form organized structures or films.

In a typical cyclic voltammetry experiment, a potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential. For a hypothetical analysis of Acetic acid, (dodecyloxy)-, key parameters would be recorded and analyzed.

Table 1: Hypothetical Cyclic Voltammetry Parameters for a Long-Chain Carboxylic Acid

| Parameter | Symbol | Description | Potential Finding for Acetic acid, (dodecyloxy)- |

| Anodic Peak Potential | E | The potential at which the oxidation peak current occurs. | Indicates the energy required to remove an electron from the carboxylate group. |

| Cathodic Peak Potential | E | The potential at which the reduction peak current occurs. | May not be observed if the oxidation is irreversible. |

| Anodic Peak Current | i | The maximum current measured during the anodic scan. | Proportional to the concentration of the compound and its diffusion coefficient. |

| Cathodic Peak Current | i | The maximum current measured during the cathodic scan. | Its ratio to the anodic peak current provides information on the reversibility of the redox process. |

Research on other long-chain fatty acids has shown that they can be studied using voltammetry, often focusing on their interactions at electrode surfaces or their use in the formation of modified electrodes. mdpi.com For instance, studies on fatty acid derivatives have utilized cyclic voltammetry to investigate their redox characteristics and stability in aqueous environments. nih.govresearchgate.net These studies provide a framework for how Acetic acid, (dodecyloxy)- could be similarly investigated to understand its electrochemical properties.

X-ray Diffraction (XRD) Analysis of Related Crystalline Materials or Derivatives

Metal carboxylates, including those with long alkyl chains, often form well-ordered lamellar (layered) structures in the solid state. acs.orgresearchgate.net In these structures, the carboxylate "head" groups coordinate to the metal ions, forming ionic layers, while the long hydrocarbon "tails" interdigitate and pack together through van der Waals interactions. This arrangement results in a series of characteristic diffraction peaks in the low-angle region of the XRD pattern, which correspond to the long spacing between the ionic layers. acs.orgresearchgate.net

The XRD patterns of divalent metal salts of lauric acid, for example, show distinct peaks that are indicative of such a lamellar crystal structure. acs.org The position of these peaks can be used to calculate the interlayer spacing, providing valuable information about how the molecules are arranged in the crystal lattice.

Table 2: Representative Low-Angle XRD Data for Divalent Metal Salts of Lauric Acid

| Metal Ion | 2θ (degrees) | d-spacing (Å) | Miller Index (hkl) |

| Copper(II) | ~2.9 | ~30.4 | (001) |

| Zinc(II) | ~3.1 | ~28.5 | (001) |

| Cobalt(II) | ~3.2 | ~27.6 | (001) |

| Nickel(II) | ~3.2 | ~27.6 | (001) |

Data is illustrative and based on typical values reported for metal laurates. acs.org

The wide-angle region of the XRD pattern provides information about the packing of the alkyl chains within the layers. The presence of sharp peaks in this region indicates a high degree of crystalline order. The specific arrangement of the chains can be influenced by the coordinating metal ion and the presence of any solvent molecules within the crystal structure. cambridge.org

By preparing crystalline metal salts of Acetic acid, (dodecyloxy)-, XRD analysis could similarly be used to elucidate its solid-state structure. The ether oxygen within the chain might introduce variations in the packing and lamellar spacing compared to simple fatty acid salts, making such an analysis a subject of research interest for understanding the structure-property relationships in these materials.

Theoretical and Computational Chemistry of Acetic Acid, Dodecyloxy

Molecular Modeling and Simulation Studies of Compound Conformations

Molecular modeling and simulation techniques are instrumental in understanding the conformational landscape of flexible molecules like Acetic acid, (dodecyloxy)-. The molecule possesses a hydrophilic carboxylic acid head group and a long, hydrophobic dodecyloxy tail, giving it amphiphilic properties. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this molecule in various environments. bohrium.comwhiterose.ac.uknih.govnih.gov

In a vacuum, the dodecyloxy chain is expected to adopt a range of conformations due to the free rotation around its C-C and C-O single bonds. The lowest energy conformation would likely involve a relatively linear, extended alkyl chain to minimize steric hindrance. In aqueous solutions, the molecule's behavior is more complex. MD simulations of similar long-chain carboxylic acids show that the hydrophobic tail tends to collapse to minimize contact with water, while the hydrophilic head group remains exposed to the solvent. nih.gov

The following table illustrates a hypothetical set of conformational analysis results that could be obtained for Acetic acid, (dodecyloxy)- using molecular mechanics calculations.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| Anti (Extended) | ~180° | 0.00 | 75 |

| Gauche | ~60° | 0.85 | 15 |

| Eclipsed (Transition State) | ~0° | 4.50 | <1 |

This data is illustrative and based on typical values for similar long-chain ethers.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as ab initio and semi-empirical methods, can elucidate the electronic structure and intrinsic reactivity of Acetic acid, (dodecyloxy)-. nih.govmdpi.comnih.gov These methods solve approximations of the Schrödinger equation to provide information about molecular orbitals, charge distribution, and electrostatic potential.

The highest occupied molecular orbital (HOMO) is expected to be localized on the carboxylic acid group, specifically the non-bonding orbitals of the oxygen atoms. The lowest unoccupied molecular orbital (LUMO) would likely be the π* anti-bonding orbital of the carbonyl group. The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and susceptibility to electronic excitation.

The table below presents hypothetical data from a quantum chemical calculation on Acetic acid, (dodecyloxy)-, showcasing key electronic properties.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on Carbonyl Carbon | +0.45 e |

| Mulliken Charge on Hydroxyl Oxygen | -0.60 e |

This data is illustrative and based on calculations for similar carboxylic acids.

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms and pathways. nih.govresearchgate.net For Acetic acid, (dodecyloxy)-, DFT could be applied to study various reactions, such as its thermal decomposition or its role in esterification reactions.

Drawing an analogy from studies on smaller alkoxyacetic acids, a potential decomposition pathway for Acetic acid, (dodecyloxy)- could involve the formation of an α-lactone intermediate. acs.org DFT calculations can be used to determine the transition state geometries and activation energies for such reactions, providing a detailed understanding of the reaction kinetics and thermodynamics. acs.org

Below is an example of how DFT could be used to analyze a hypothetical reaction pathway for the decomposition of Acetic acid, (dodecyloxy)-.

| Reaction Step | Reactant(s) | Product(s) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔG) (kcal/mol) |

| 1 | Acetic acid, (dodecyloxy)- | α-lactone intermediate + Dodecanol (B89629) | 35.2 | +10.5 |

| 2 | α-lactone intermediate | Formaldehyde + Carbon monoxide | 15.8 | -25.0 |

This data is hypothetical and based on findings for related alkoxyacetic acids. acs.org

Prediction of Intermolecular Interactions and Self-Assembly Behavior

The amphiphilic nature of Acetic acid, (dodecyloxy)- strongly suggests a tendency for self-assembly in solution and at interfaces. Computational methods can predict and analyze the intermolecular interactions that drive these phenomena. The primary interactions include hydrogen bonding between the carboxylic acid groups and van der Waals forces between the long alkyl chains.

In non-polar solvents, Acetic acid, (dodecyloxy)- is expected to form cyclic dimers through hydrogen bonding between the carboxylic acid moieties, similar to acetic acid itself. mdpi.comnih.gov In aqueous environments, the molecules are likely to form micelles or other aggregates, with the hydrophobic tails sequestered from the water and the hydrophilic heads forming the outer surface.

Computational techniques like self-consistent field theory (SCFT) and Monte Carlo simulations can be employed to model these self-assembly processes and predict the resulting structures. researchgate.net The study of long-chain carboxylic acids on surfaces has also shown the formation of highly oriented monolayers. researchgate.net

Mechanistic Investigations and Reaction Chemistry

Role of Acetic Acid, (dodecyloxy)- in Metal Ion Complexation Mechanisms

Acetic acid, (dodecyloxy)-, a specialized carboxylic acid, exhibits notable potential in the complexation of various metal ions. Its unique molecular structure, featuring a hydrophilic carboxylic acid head and a lipophilic dodecyl tail, allows for effective interaction with metal cations in aqueous solutions, facilitating their extraction into an organic phase. This characteristic is particularly relevant for divalent cations such as Zinc (Zn(II)), Cadmium (Cd(II)), and Mercury (Hg(II)).

The coordination of Acetic acid, (dodecyloxy)- with divalent metal cations like Zn(II), Cd(II), and Hg(II) is primarily governed by the interaction between the metal ion and the carboxylate group of the ligand. In aqueous solutions, these metal ions exist as hydrated species. The complexation process involves the displacement of water molecules from the metal's coordination sphere by the carboxylate oxygen atoms.

The nature of the coordination can vary, but typically, the carboxylate group acts as a bidentate or bridging ligand, forming a chelate ring with the metal ion. This chelation enhances the stability of the resulting complex. The general mechanism for the extraction of a divalent metal ion (M²⁺) from an aqueous phase to an organic phase using Acetic acid, (dodecyloxy)- (represented as HL) can be described by the following equilibrium:

M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)

In this equilibrium, two molecules of the organic-soluble Acetic acid, (dodecyloxy)- react with one divalent metal ion to form a neutral metal complex (ML₂) that is soluble in the organic phase, releasing two protons into the aqueous phase. The efficiency of this extraction is highly dependent on the pH of the aqueous solution.

This interaction occurs via dipole-ion forces, where the electron-rich oxygen atoms of the POE chain are attracted to the positively charged metal cation, often forming a helical structure around it. scispace.com The length of the POE chain plays a crucial role in this process. A longer chain provides more coordination sites, which can lead to the formation of more stable and more hydrophobic complexes, thereby improving the extraction efficiency.

However, the effect of the POE chain length on selectivity between different metal ions is more complex. Selectivity depends on a delicate balance of factors including the size of the metal ion, its preferred coordination number and geometry, and the conformational flexibility of the POE chain. For instance, a particular chain length might be optimal for encapsulating one metal ion, leading to its preferential extraction over others. While the direct influence of POE chain length on complexation with Acetic acid, (dodecyloxy)- has not been extensively studied, the general principles of synergistic extraction suggest that it would be a critical parameter for optimizing the separation of metal ions like Zn(II), Cd(II), and Hg(II).

The stoichiometry of the ligand-metal interaction and the stability constants of the resulting complexes are fundamental parameters that quantify the strength of the complexation. The stoichiometry can be determined using various methods, such as the slope analysis method in solvent extraction studies. For the extraction of divalent metal ions with a monoprotic carboxylic acid like Acetic acid, (dodecyloxy)-, a 1:2 metal-to-ligand stoichiometry is commonly observed, as depicted in the equilibrium equation above.

The stability constant (β) is a measure of the equilibrium concentration of the complex relative to the concentrations of the free metal ion and ligand. Higher stability constants indicate stronger complex formation. While experimentally determined stability constants for the complexes of Acetic acid, (dodecyloxy)- with Zn(II), Cd(II), and Hg(II) are not available in the reviewed literature, the stability of divalent metal carboxylate complexes generally follows the Irving-Williams series for first-row transition metals. ukwms.ac.id For the group 12 elements, the stability is influenced by factors such as ionic radius and the hardness/softness of the metal ion.

The following table provides a hypothetical representation of how stability constants might vary for these complexes, based on general chemical principles.

| Metal Ion | Ionic Radius (Å) | General Stability Trend | Predicted Log β₂ |

| Zn(II) | 0.74 | Intermediate | ~4-6 |

| Cd(II) | 0.95 | Lower | ~3-5 |

| Hg(II) | 1.02 | Higher (due to softness) | ~5-7 |

Note: The predicted Log β₂ values are illustrative and based on general trends for carboxylate complexes. Actual values would require experimental determination.

Participation in Nanomaterial Synthesis as a Capping Agent

In the realm of nanotechnology, Acetic acid, (dodecyloxy)- can serve as a crucial capping agent in the synthesis of nanoparticles. Capping agents are molecules that adsorb to the surface of newly formed nanoparticles, controlling their growth, preventing aggregation, and imparting stability to the colloidal suspension. The dual functionality of Acetic acid, (dodecyloxy)-, with its polar head group and non-polar tail, makes it an effective stabilizer in both polar and non-polar solvent systems.

The synthesis of cobalt oxide (Co₃O₄) nanoparticles often involves the thermal decomposition of a cobalt precursor in the presence of a capping agent. Carboxylic acids, including those with long alkyl chains, are frequently employed for this purpose. jchemrev.com While direct studies using Acetic acid, (dodecyloxy)- are limited, its role can be inferred from the behavior of similar long-chain carboxylic acids.

The mechanism involves the initial formation of a cobalt-carboxylate complex. This complex then serves as the precursor for the nucleation and growth of the cobalt oxide nanoparticles. The (dodecyloxy)acetic acid molecules coordinate to the cobalt ions through their carboxylate groups. During the synthesis, typically at elevated temperatures, this complex decomposes.

The (dodecyloxy)acetic acid molecules that are not part of the decomposed precursor can then adsorb onto the surface of the nascent nanoparticles. The carboxylate head group binds to the cobalt ions on the nanoparticle surface, while the dodecyl tail extends into the solvent medium. This surface layer of capping agent serves several functions: it limits the further growth of the nanoparticles by passivating the surface, it prevents the nanoparticles from aggregating due to steric hindrance between the long dodecyl chains, and it influences the final shape of the nanoparticles by selectively binding to certain crystal facets.

The choice of capping agent is a critical factor in determining the final characteristics of the synthesized nanoparticles. The length of the alkyl chain of the carboxylic acid capping agent can have a significant impact on the size and morphology of the resulting nanoparticles. researchgate.netresearchgate.net

Generally, longer alkyl chains, such as the dodecyl group in Acetic acid, (dodecyloxy)-, can lead to the formation of smaller and more uniform nanoparticles. This is because the longer chains provide a more effective steric barrier, which is more efficient at preventing aggregation and controlling the growth process. The concentration of the capping agent also plays a vital role; a higher concentration can lead to smaller nanoparticles due to more effective surface coverage.

The capping agent can also influence the crystallinity of the nanoparticles. By controlling the growth rate and preventing uncontrolled aggregation, the capping agent allows for the formation of well-defined crystalline structures. The interaction of the capping agent with different crystal faces can lead to anisotropic growth, resulting in nanoparticles with specific morphologies such as cubes, rods, or spheres. For instance, preferential binding to one set of crystal planes can slow down growth in that direction, leading to the development of specific shapes.

The table below summarizes the expected influence of Acetic acid, (dodecyloxy)- as a capping agent on the properties of cobalt oxide nanoparticles, based on general principles observed with similar long-chain carboxylic acids.

| Nanoparticle Property | Expected Influence of Acetic acid, (dodecyloxy)- |

| Morphology | Can induce specific shapes (e.g., spherical, cubic) by selective facet binding. |

| Size Distribution | Promotes a narrow size distribution due to controlled growth and prevention of aggregation. |

| Crystallinity | Facilitates the formation of highly crystalline nanoparticles. |

| Stability | Enhances the colloidal stability of the nanoparticles in the dispersion medium. |

General Reaction Mechanisms of the Carboxylic Acid Functional Group

The reactivity of Acetic acid, (dodecyloxy)- is primarily dictated by its carboxylic acid functional group (-COOH). This group's chemistry is characterized by the electrophilicity of the carbonyl carbon and the acidity of the hydroxyl proton. The long dodecyloxy chain primarily influences the compound's physical properties, such as solubility, and can exert steric effects on the reaction rates, but the fundamental reaction pathways are those typical of a carboxylic acid.

Acid-Catalyzed Reactions and Nucleophilic Acyl Substitution

Acid catalysis plays a crucial role in many reactions involving carboxylic acids by enhancing the electrophilicity of the carbonyl carbon. libretexts.org In the presence of a strong acid, the carbonyl oxygen of Acetic acid, (dodecyloxy)- can be protonated, creating a resonance-stabilized cation. This protonation makes the carbonyl carbon significantly more susceptible to attack by weak nucleophiles. pressbooks.pub

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. pressbooks.pubuomustansiriyah.edu.iq This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. pressbooks.pubuomustansiriyah.edu.iqmasterorganicchemistry.com For a carboxylic acid like Acetic acid, (dodecyloxy)-, the hydroxyl group (-OH) is a poor leaving group. Therefore, acid catalysis is often employed to protonate the hydroxyl group, converting it into a much better leaving group, water (H₂O). pressbooks.pub

A prime example of an acid-catalyzed nucleophilic acyl substitution is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. For Acetic acid, (dodecyloxy)-, this reaction would involve its treatment with an alcohol (e.g., ethanol) and a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the corresponding ester (ethyl (dodecyloxy)acetate) and water. The long dodecyloxy chain is not expected to interfere with the fundamental mechanism but may influence the reaction kinetics due to steric hindrance near the reaction center.

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is influenced by the nature of the substituent on the acyl group. uomustansiriyah.edu.iq Substituents that are electron-withdrawing increase the electrophilicity of the carbonyl carbon, enhancing reactivity. Conversely, electron-donating groups decrease reactivity. uomustansiriyah.edu.iq The dodecyloxy group in Acetic acid, (dodecyloxy)- is primarily an electron-donating group through resonance, which might slightly decrease the reactivity of the carbonyl group compared to unsubstituted acetic acid.

| Temperature (°C) | Molar Ratio (Ethanol:Acetic Acid) | Rate Constant (k) | Conversion (%) |

|---|---|---|---|

| 50 | 10:1 | - | - |

| 60 | 10:1 | 0.105 | 80 |

| 60 | 30:1 | 0.374 | 59.5 |

Data adapted from a kinetic study on the esterification of acetic acid with ethanol. uobaghdad.edu.iqresearchgate.net The rate constant and conversion are influenced by temperature and reactant molar ratios.

Schmidt Reaction and Related Rearrangements

The Schmidt reaction is a useful method for converting carboxylic acids into primary amines with the loss of one carbon atom in the form of carbon dioxide. wikipedia.orgbyjus.com This reaction involves treating the carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid, typically sulfuric acid. wikipedia.orgbyjus.com

The mechanism of the Schmidt reaction for a carboxylic acid like Acetic acid, (dodecyloxy)- would proceed through several key steps. First, the carboxylic acid is protonated by the strong acid, followed by the loss of water to form a highly reactive acylium ion. wikipedia.orgbyjus.com The acylium ion is then attacked by hydrazoic acid to form a protonated acyl azide. wikipedia.orgbyjus.com This intermediate undergoes a rearrangement where the alkyl group (in this case, the dodecyloxymethyl group) migrates from the carbonyl carbon to the adjacent nitrogen atom, with the simultaneous expulsion of dinitrogen (N₂), a very stable leaving group. wikipedia.orgbyjus.com This rearrangement results in the formation of a protonated isocyanate. Subsequent hydrolysis of the isocyanate yields a carbamic acid, which is unstable and readily decarboxylates to afford the primary amine (dodecyloxymethanamine) and carbon dioxide. byjus.comorganic-chemistry.org

The Schmidt reaction is generally effective for a wide range of carboxylic acids, and the long dodecyloxy chain in Acetic acid, (dodecyloxy)- is not expected to impede the reaction, although it might influence the solubility of the reactants and products in the reaction medium.

Applications in Materials Science and Engineering Research

Formulation Chemistry of Surfactants and Dispersants

The unique molecular structure of (dodecyloxy)acetic acid, featuring both a non-polar dodecyl tail and a polar carboxylic acid head group, allows it to function effectively at interfaces, a critical characteristic for surfactants and dispersants.

Application as Water-Soluble Salts in Specialty Formulations

(Dodecyloxy)acetic acid in its protonated form has limited solubility in water. However, it can be readily converted into water-soluble salts through neutralization with a suitable base. atamanchemicals.comnih.gov This transformation is crucial for its application in aqueous formulations. The resulting carboxylate salts exhibit enhanced solubility and functionality as surfactants in a variety of specialty products. atamanchemicals.comtrea.com

The formation of these salts is a key strategy for improving the aqueous solubility and bioavailability of various active ingredients in formulations. nih.gov The general reaction is as follows:

R-O-CH₂COOH + B → R-O-CH₂COO⁻B⁺ + H₂O

Where R is the dodecyl group and B is a base. The choice of the base can be tailored to the specific requirements of the formulation. The resulting salts are more readily dissolved in water than their non-ionized counterparts. taylorfrancis.com

Research into ether carboxylates has shown their utility in a range of formulations due to their stability in the presence of electrolytes and hard water, a property not always found in other classes of anionic surfactants. colonialchem.com

Role in Emulsification, Solubilization, and Rheological Modification

The amphiphilic nature of (dodecyloxy)acetic acid and its salts makes them effective emulsifiers and solubilizing agents. innospec.com They can reduce the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation and stabilization of emulsions. colonialchem.com This property is leveraged in formulations requiring the stable dispersion of an oily phase within an aqueous medium or vice versa.

As solubilizing agents, they can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration), which can encapsulate and dissolve poorly water-soluble substances. This is particularly useful in the formulation of various industrial and consumer products.

In the context of rheological modification, the addition of surfactants like (dodecyloxy)acetic acid can influence the flow behavior of a formulation. crodaagriculture.com Increasing the viscosity of a formulation can enhance its stability by preventing the settling or creaming of dispersed particles. crodaagriculture.com The structure of the surfactant and its interaction with other components in the formulation can lead to the formation of complex three-dimensional networks that alter the viscosity and viscoelastic properties of the system. acs.org For example, studies on polyether carboxylates have demonstrated their effectiveness as viscosity reducers for heavy oil, indicating their ability to significantly alter fluid dynamics. mdpi.com

Table 1: Functional Properties of (Dodecyloxy)acetic Acid in Formulations

| Property | Description | Research Finding |

| Water Solubility | The ability to dissolve in water, often enhanced by salt formation. | Ether carboxylates are more soluble in water compared to cold process soaps and are less sensitive to hard water. atamanchemicals.com |

| Emulsification | The ability to stabilize mixtures of immiscible liquids, such as oil and water. | Ether carboxylates are effective emulsifiers, stabilizing emulsions against electrolytes and hard water. colonialchem.com |

| Solubilization | The ability to dissolve substances that are otherwise insoluble in a given solvent. | Water-soluble amine salts can be used to solubilize acids. documentsdelivered.com |

| Rheology Modification | The ability to alter the flow and deformation characteristics of a fluid. | Polyether carboxylates have been shown to have a significant viscosity reduction effect on heavy oil. mdpi.com |

Incorporation in Lubricant and Additive Systems Research

In the field of lubrication technology, additives are crucial for enhancing the performance and lifespan of lubricants. (Dodecyloxy)acetic acid and related ether carboxylates are being investigated for their potential contributions to lubricant formulations, particularly as corrosion inhibitors and as components that may exhibit synergistic effects with other additives.

Investigation of its Function as a Rust Inhibitor Component

One of the key functions of lubricant additives is to protect metal surfaces from corrosion, commonly known as rust. machinerylubrication.com Rust inhibitors work by forming a protective film on the metal surface, which acts as a barrier to moisture and oxygen. minglanchem.com Carboxylic acids and their derivatives are a well-known class of rust inhibitors. minglanchem.com

Research has shown that ether carboxylates can provide corrosion protection benefits. colonialchem.com A patent from 1953 specifically highlighted the efficacy of acyloxyacetic acids, a class of compounds structurally related to (dodecyloxy)acetic acid, as rust inhibitors in lubricating oils. google.com The patent noted that lauroyloxyacetic acid, which has a C12 alkyl chain similar to (dodecyloxy)acetic acid, possessed a surprising capacity for imparting rust-preventing properties to hydrocarbon mineral oils. google.com The mechanism involves the polar carboxyl group adsorbing onto the metal surface, while the long, non-polar alkyl chain provides a hydrophobic barrier.

Chemical Interactions and Synergistic Effects within Lubricant Formulations

Research has explored the synergistic effects of combining different types of lubricant additives. For instance, studies on esters of dicarboxylic acids as lubricant additives have shown that they can improve properties such as pour point, low-temperature viscosity, and lubricity when added to polyalphaolefin-based oils. researchgate.net Another study demonstrated that hydroxy carboxylic acid esters, when used in combination with phosphorus-containing additives, offer a synergistic improvement in anti-wear performance. google.com While direct research on the synergistic effects of (dodecyloxy)acetic acid with other common lubricant additives is not extensively detailed in the provided search results, its chemical structure suggests potential for beneficial interactions. The carboxylic acid group could interact with metallic surfaces and other polar additives, while the dodecyl ether chain would ensure solubility in the base oil and could interact with other hydrocarbon-based additives.

Table 2: Research Findings on Carboxylic Acid Derivatives in Lubricants

| Additive Type | Function | Key Research Finding |

| Acyloxyacetic Acids | Rust Inhibitor | Lauroyloxyacetic acid, with a C12 alkyl chain, shows surprising capacity for imparting rust-preventing properties to mineral oils. google.com |

| Hydroxy Carboxylic Acid Esters | Anti-wear (Synergist) | Offers synergistic improvement in anti-wear performance when combined with phosphorus-containing additives. google.com |

| Esters of Dicarboxylic Acids | Multifunctional Additive | An addition of 10% to polyalphaolefin-based oils led to an improvement in their properties, including reduced pour point and low-temperature viscosity, and improved lubricity. researchgate.net |

Role in the Synthesis of Advanced Materials and Composites

The functional groups present in (dodecyloxy)acetic acid, namely the ether linkage and the carboxylic acid, make it a versatile molecule for the synthesis of more complex structures, including polymers and composite materials.

The carboxylic acid group can be used as an initiation or functionalization point for polymerization reactions. For example, it can be used to modify the surface of nanoparticles to improve their dispersion in various media or to provide sites for further chemical reactions. u-tokyo.ac.jpnih.gov Carboxylic acids are used as surface modifiers for nanoparticles, where the carboxylate anion can form a coordination bond with metal cations on the nanoparticle surface. u-tokyo.ac.jp

In the realm of controlled polymerization, molecules with similar functionalities have been employed. For instance, a trithiocarbonate (B1256668) chain transfer agent, S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate, has been used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netescholarship.org This demonstrates that a molecule containing both a dodecyl group and an acetic acid moiety can be integral to the synthesis of well-defined polymers.

Furthermore, the principles of using functional molecules to create advanced materials are well-established. For example, polylactide copolymers with pendant carboxylic acid groups have been synthesized, which can then be used to attach biological molecules to create biofunctional materials. nih.gov While not directly employing (dodecyloxy)acetic acid, this research highlights the utility of the carboxylic acid group in creating functional polymers. The dodecyl group in (dodecyloxy)acetic acid could impart hydrophobicity or other desirable properties to the resulting polymer or composite material.

As a Precursor or Modifier in Polymer Synthesis

The primary role of Acetic acid, (dodecyloxy)- in polymer synthesis is as a non-fluorinated surfactant, particularly in emulsion polymerization. Its amphiphilic nature allows it to stabilize monomer droplets in an aqueous phase, facilitating the synthesis of various polymers.

A notable application is in the production of fluoropolymers. A patent describes a process for the aqueous polymerization of fluoromonomers utilizing the sodium salt of 2-dodecyloxyacetic acid as a surfactant. researchgate.net This approach is presented as an alternative to traditional fluorinated surfactants, which are facing scrutiny due to their environmental persistence and potential for bioaccumulation. researchgate.net In one example of this process, the sodium salt of 2-dodecyloxyacetic acid was used in the synthesis of a copolymer of tetrafluoroethylene (B6358150) (TFE) and a fluorinated interstitial fluid (FIFP). The resulting polymer latex exhibited a solid content of 27% by weight with a primary particle size of 234.2 nm. researchgate.net

Table 1: Example of Fluoropolymer Synthesis using Sodium 2-dodecyloxyacetate as a Surfactant researchgate.net

| Parameter | Value |

| Surfactant | Sodium 2-dodecyloxyacetate |

| Surfactant Concentration | 3125 ppm |

| Monomers | Tetrafluoroethylene (TFE), FIFP |

| Initiator | Disuccinic Acid Peroxide (DSAP) |

| Chain Transfer Agent | Ethane |

| Polymerization Temperature | 80 - 95 °C |

| Polymerization Pressure | 24 bar |

| Resulting Polymer | TFE/FIFP copolymer latex |

| Solid Content | 27% by weight |

| Primary Particle Size | 234.2 nm |

This interactive table summarizes the key parameters of a fluoropolymer synthesis process where Sodium 2-dodecyloxyacetate was employed as a surfactant.

Surface Modification of Inorganic Materials and Nanoparticles

The application of Acetic acid, (dodecyloxy)- in the surface modification of inorganic materials and nanoparticles is primarily documented in the context of lubrication and corrosion inhibition, as detailed in several patents. The principle of this application lies in the ability of the carboxylic acid group to adsorb onto a material's surface, while the long dodecyl chain provides a hydrophobic, lubricating layer.

Multiple patents list dodecyloxyacetic acid and its derivatives as components in lubricant compositions, where they function as rust inhibitors and/or friction modifiers. epo.orggoogle.comgoogle.comgoogle.comgoogleapis.comgoogle.comepo.org This suggests its efficacy in modifying the surfaces of metals to prevent corrosion and reduce wear. The interaction is likely an acid-base reaction or chemisorption between the carboxylic acid and the metal or metal oxide surface.

Despite its potential as a surface modifying agent for inorganic nanoparticles, dedicated research on this specific application for purposes such as improving dispersion in polymer matrices, creating functional coatings, or catalytic applications is scarce in peer-reviewed literature. The structure of dodecyloxyacetic acid, with its chelating head group and stabilizing alkyl chain, is analogous to other common capping agents used in nanoparticle synthesis. However, a study on the solvent extraction of metal ions found that dodecyloxyacetic acid showed negligible extractability for the investigated metal ions, indicating that it does not form strong complexes with them in that particular system. researchgate.netgrafiati.com This finding might suggest that its interaction with certain metal oxide surfaces could be weaker compared to other carboxylic acids, which could influence its effectiveness as a nanoparticle capping or functionalizing agent. Further research is needed to fully elucidate its capabilities in the surface modification of a broader range of inorganic materials and nanoparticles.

Environmental Behavior and Degradation Studies Chemical Fate

Biotic Transformation Mechanisms in Model Environmental Systems

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms. This is often the primary mechanism for the removal of organic chemicals from the environment. The biodegradability of a substance is influenced by its chemical structure.

Specific studies on the biotic transformation of Acetic acid, (dodecyloxy)- in model environmental systems (e.g., activated sludge, soil microcosms) were not found. However, based on its structure, some general predictions can be made. The long alkyl chain is similar to that of fatty acids, which are readily biodegradable. Microorganisms typically degrade such chains through a process called β-oxidation. The ether linkage, however, can be more resistant to microbial attack than an ester linkage. The ultimate biodegradability would depend on the ability of microbial consortia to cleave this ether bond and subsequently metabolize the dodecanol (B89629) and acetic acid fragments.

Interactive Data Table: Biodegradation Studies No specific data available for Acetic acid, (dodecyloxy)-.

| Test System | Endpoint | Result | Conditions | Source |

| Ready Biodegradability (e.g., OECD 301) | Data not available | |||

| Inherent Biodegradability (e.g., OECD 302) | Data not available | |||

| Soil Microcosm Study | Data not available | |||

| Aquatic Sediment System Study | Data not available |

Sorption and Mobility Studies in Soil and Aquatic Environments

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. This process significantly affects a chemical's mobility, bioavailability, and persistence in the environment. The sorption of organic compounds in soil is often correlated with the organic carbon content of the soil and the octanol-water partition coefficient (Kow) of the compound.

There is a lack of published studies on the sorption and mobility of Acetic acid, (dodecyloxy)-. The molecule possesses both a hydrophobic dodecyl chain and a hydrophilic carboxylic acid group. The carboxylic acid group can be ionized at typical environmental pH values, which would increase its water solubility and potentially decrease its sorption to organic matter. However, the long alkyl chain would favor partitioning to organic matter in soil and sediment. Therefore, it is expected that Acetic acid, (dodecyloxy)- would exhibit moderate to high sorption, limiting its mobility in soil and aquatic environments. The extent of sorption would likely be pH-dependent.

Interactive Data Table: Sorption and Mobility Data No specific data available for Acetic acid, (dodecyloxy)-.

| Parameter | Value | Soil/Sediment Type | Conditions | Source |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available | |||

| Freundlich Adsorption Coefficient (Kf) | Data not available | |||

| Leaching Potential (e.g., GUS) | Data not available |

Development of Advanced Analytical Methods for Environmental Monitoring (chemical detection focus)

The ability to detect and quantify a chemical in environmental matrices is essential for monitoring its presence and understanding its fate. Advanced analytical techniques are often required to achieve the low detection limits needed for environmental analysis.

Specific analytical methods developed for the environmental monitoring of Acetic acid, (dodecyloxy)- have not been described in the literature. However, based on its chemical structure, suitable methods can be proposed. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be the most likely technique of choice. nih.gov For sample preparation from water, solid-phase extraction (SPE) would likely be used to concentrate the analyte and remove interfering matrix components. nih.gov For soil and sediment samples, a solvent extraction step would be necessary prior to cleanup and analysis. nih.gov

Interactive Data Table: Analytical Methodologies No specific methodologies for Acetic acid, (dodecyloxy)- are available. The following represents a general approach for similar compounds.

| Analytical Technique | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Source |

| LC-MS/MS | Water | Solid-Phase Extraction (SPE) | Data not available | nih.gov |

| GC-MS (after derivatization) | Water/Soil | Liquid-Liquid Extraction (LLE), Derivatization | Data not available | |

| HPLC-UV | Water | SPE | Data not available |

Chemical Biology and Bio Inspired Applications Excluding Human/clinical

Research on Interactions with Model Biomembranes

Specific studies on the interaction of dodecyloxyacetic acid with model biomembranes, such as lipid bilayers, are not found in the available literature. Research on how various amphiphilic molecules, including other fatty acids, interact with and modulate the properties of lipid bilayers is a significant area of study. These investigations often employ techniques like differential scanning calorimetry and spectroscopy to understand the effects on membrane fluidity and phase behavior. However, such detailed analyses have not been published for dodecyloxyacetic acid.

Development of Chemo-Sensors Based on Dodecyloxyacetic Acid Derivatives

There is no available research on the development and application of chemical sensors based on dodecyloxyacetic acid derivatives. The design of chemosensors is a broad field, with many sensors being developed based on specific molecular recognition elements, such as boronic acids for the detection of saccharides. While the principles of chemosensor design are well-established, there is no evidence in the scientific literature of dodecyloxyacetic acid or its derivatives being utilized for this purpose.

Derivatives, Analogues, and Structure Activity Relationship Sar in Chemical Research

Synthesis and Characterization of Novel Structural Analogues

The synthesis of novel structural analogues of "Acetic acid, (dodecyloxy)-" involves the modification of either the dodecyl chain or the carboxylic acid moiety. Methodologies for creating such analogues can be inferred from established synthetic routes for similar alkoxyacetic acids and other carboxylic acid derivatives.

A common approach to synthesizing alkoxyacetic acids is the Williamson ether synthesis, where a sodium alkoxide is reacted with a haloacetic acid. For synthesizing analogues of "Acetic acid, (dodecyloxy)-", this would involve reacting sodium dodecyloxide with an ester of a substituted haloacetic acid, followed by hydrolysis. Variations in the starting dodecanol (B89629) or the haloacetic acid derivative would yield a library of analogues. For instance, using branched-chain C12 alcohols or alcohols with cyclic moieties would introduce steric bulk to the hydrophobic tail. Similarly, using α-substituted haloacetic acids could introduce different functional groups near the carboxylic acid head.

Another synthetic strategy involves the reaction of dodecyl halides with glycolic acid esters. The characterization of these new analogues would rely on a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the successful incorporation of the dodecyloxy group and any other structural modifications. The chemical shifts and coupling patterns of the protons and carbons in the final molecule provide a detailed map of its structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized analogues, confirming their elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups present in the molecule, such as the characteristic carbonyl (C=O) stretch of the carboxylic acid and the C-O-C stretch of the ether linkage.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, oxygen) in the synthesized compound, which can be compared with the theoretical values to ascertain purity.

A hypothetical series of synthesized analogues of "Acetic acid, (dodecyloxy)-" is presented in the interactive table below, illustrating potential structural diversity.

| Analogue Name | Modification | Potential Synthetic Route | Key Characterization Techniques |

| (Cyclohexyloxy)acetic acid | Replacement of dodecyl with cyclohexyl | Williamson ether synthesis using cyclohexanol (B46403) and chloroacetic acid | ¹H NMR, ¹³C NMR, HRMS, IR |

| 2-(Dodecyloxy)propanoic acid | Methyl substitution on the α-carbon | Reaction of dodecanol with ethyl 2-bromopropionate followed by hydrolysis | ¹H NMR, ¹³C NMR, HRMS, IR |

| (10-Undecenyloxy)acetic acid | Introduction of a terminal double bond | Williamson ether synthesis using 10-undecen-1-ol (B85765) and chloroacetic acid | ¹H NMR, ¹³C NMR, HRMS, IR |

| 2-(Dodecylthio)acetic acid | Replacement of ether oxygen with sulfur | Reaction of dodecanethiol with chloroacetic acid | ¹H NMR, ¹³C NMR, HRMS, IR |

Systematic Investigations of Structural Modifications on Chemical Reactivity

Systematic investigations into the effects of structural modifications on the chemical reactivity of "Acetic acid, (dodecyloxy)-" and its analogues are essential for tailoring their properties for specific applications. The reactivity of these molecules is primarily centered around the carboxylic acid group and the ether linkage.

Modifications to the long alkyl chain can influence the molecule's physical properties, such as its solubility and thermal stability, which in turn can affect its reactivity in different solvent systems. For example, introducing branching in the dodecyl chain would likely increase its solubility in nonpolar solvents and could sterically hinder reactions at the carboxylic acid head.

Changes in the electronic nature of the alkoxy group can also impact the acidity of the carboxylic acid. The ether oxygen atom in alkoxyacetic acids can influence the reactivity of the carboxylic acid group. khanacademy.org The reactivity of carboxylic acid derivatives is influenced by both induction and resonance effects. khanacademy.org

A systematic study could involve synthesizing a series of analogues with varying chain lengths (e.g., from octyloxy to octadecyloxy) and measuring their acid dissociation constants (pKa). This would provide quantitative data on how the length of the hydrophobic tail affects the acidity of the carboxylic head.

Further investigations could explore the kinetics of esterification or amidation reactions of these analogues. By reacting a series of structurally diverse alkoxyacetic acids with a standard alcohol or amine and monitoring the reaction rates, a quantitative structure-reactivity relationship can be established. For instance, the rate of esterification might be influenced by the steric hindrance around the carboxylic acid group, which can be systematically varied by introducing substituents on the α-carbon.

The stability of the ether bond to acidic or basic hydrolysis could also be a subject of investigation. Introducing electron-withdrawing or electron-donating groups near the ether linkage and studying the rate of cleavage under controlled conditions would provide insights into the electronic effects on bond stability.

Computational Approaches to SAR Prediction for Chemical Functionality

Computational chemistry offers powerful tools for predicting the structure-activity relationship (SAR) of molecules like "Acetic acid, (dodecyloxy)-" before they are synthesized, saving time and resources. oncodesign-services.com These methods can provide insights into how structural modifications are likely to affect the molecule's chemical functionality. uni-bonn.de

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate various electronic properties of "Acetic acid, (dodecyloxy)-" and its analogues. These properties include: